2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a fluorophenyl group at the 2-position and a trifluoromethyl group at the 6-position of the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This reaction utilizes 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor of trifluoroacetonitrile, and the reaction exhibits a broad substrate scope of pyridinium ylides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microchannel reactors has been explored to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The fluorophenyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, the use of copper catalysts in oxidative conditions can facilitate the formylation of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the formylation reaction can yield 3-formyl imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, as a covalent inhibitor, the compound can form covalent bonds with target proteins, leading to the inhibition of their activity. This mechanism has been demonstrated in the development of KRAS G12C inhibitors, where the compound binds to the active site of the protein and disrupts its function .
Comparison with Similar Compounds
2-(3-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2-Trifluoromethyl imidazo[1,2-a]pyridines: These compounds share the trifluoromethyl group but may have different substituents at other positions.
Imidazo[1,2-a]pyrimidines: These compounds have a similar imidazo core but differ in the presence of a pyrimidine ring instead of a pyridine ring.
Properties
Molecular Formula |
C14H8F4N2 |
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Molecular Weight |
280.22 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8F4N2/c15-11-3-1-2-9(6-11)12-8-20-7-10(14(16,17)18)4-5-13(20)19-12/h1-8H |
InChI Key |
LAQAQAPPXCDLQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN3C=C(C=CC3=N2)C(F)(F)F |
Origin of Product |
United States |
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